molecular formula C14H13ClN2O4S B14934842 7-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-hydroxyquinoline-3-carboxamide

7-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-hydroxyquinoline-3-carboxamide

Cat. No.: B14934842
M. Wt: 340.8 g/mol
InChI Key: VTRFKBXKYJKCSW-UHFFFAOYSA-N
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Description

7-Chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-hydroxyquinoline-3-carboxamide is a synthetic quinoline derivative characterized by a 4-hydroxyquinoline core substituted with a chlorine atom at position 7 and a carboxamide group at position 3. The carboxamide moiety is linked to a 1,1-dioxidotetrahydrothiophen-3-yl group, a sulfone-containing heterocycle that enhances solubility and bioactivity . This compound has attracted significant interest in medicinal chemistry due to its dual antimalarial and antiviral properties. Its mechanism of action involves inhibition of Plasmodium falciparum elongation factor 2 (PfEF2), critical for protein synthesis in malaria parasites, with an EC50 < 0.1 μM, demonstrating superior potency compared to analogs like DDD107498 (EC50 = 1 μM) . Additionally, structural modifications to the quinoline scaffold improve selectivity against viral targets such as enterovirus D68 (EV-D68) .

Properties

Molecular Formula

C14H13ClN2O4S

Molecular Weight

340.8 g/mol

IUPAC Name

7-chloro-N-(1,1-dioxothiolan-3-yl)-4-oxo-1H-quinoline-3-carboxamide

InChI

InChI=1S/C14H13ClN2O4S/c15-8-1-2-10-12(5-8)16-6-11(13(10)18)14(19)17-9-3-4-22(20,21)7-9/h1-2,5-6,9H,3-4,7H2,(H,16,18)(H,17,19)

InChI Key

VTRFKBXKYJKCSW-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC1NC(=O)C2=CNC3=C(C2=O)C=CC(=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-hydroxyquinoline-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the chloro and hydroxy groups. The thiophene ring is then incorporated, and the sulfone group is introduced through oxidation reactions. Finally, the carboxamide group is added via amidation reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

7-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-hydroxyquinoline-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to introduce sulfone groups.

    Reduction: The compound can be reduced to modify the functional groups.

    Substitution: Halogen atoms can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfone derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

7-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-hydroxyquinoline-3-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-hydroxyquinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and modulating biological processes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Structural Trends :

  • The 1,1-dioxidotetrahydrothiophen group enhances solubility and target engagement compared to simpler alkyl carboxamides (e.g., 3-methoxypropyl) .
  • Chlorine at position 7 is critical for antimalarial activity, while modifications at positions 6 and 8 (e.g., fluoro, nitro) alter spectrum and pharmacokinetics .

Antimalarial Activity

  • Target Compound : Demonstrates sub-micromolar potency (EC50 < 0.1 μM) against P. falciparum, outperforming DDD107498 (EC50 = 1 μM) due to optimized binding to PfEF2 .

Antiviral Activity

  • Target Compound: Shows enhanced selectivity for EV-D68 via quinoline ring modifications, with improved resistance profiles compared to non-chlorinated analogs .
  • N-butyl-4-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-nitrobenzamide: Lacks antiviral activity but exhibits herbicidal properties, highlighting the importance of the quinoline core for viral targeting .

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